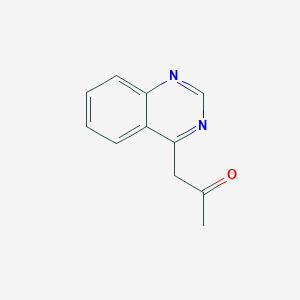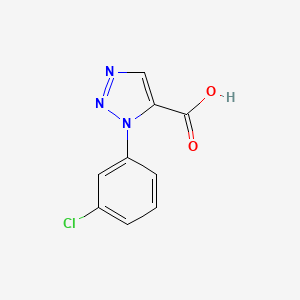![molecular formula C28H25NO7 B12125949 (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxy-4-hydroxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12125949.png)
(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxy-4-hydroxyphenyl)pyrrolidine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features multiple functional groups, including benzyl, benzodioxine, ethoxy, and hydroxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The key steps may include:
- Formation of the benzodioxine ring through cyclization reactions.
- Introduction of the benzyl group via alkylation reactions.
- Coupling of the ethoxy and hydroxyphenyl groups through etherification and hydroxylation reactions.
- Final assembly of the pyrrol-2-one core through condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-benzyl-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzyl and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or sulfonates under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy groups would yield corresponding ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying cellular processes.
Medicine: As a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-benzyl-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting transcription and replication processes.
Comparación Con Compuestos Similares
Similar Compounds
1-benzyl-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(3-methoxy-4-hydroxyphenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one: Similar structure with a methoxy group instead of an ethoxy group.
1-benzyl-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-thione: Similar structure with a thione group instead of a carbonyl group.
Uniqueness
The uniqueness of 1-benzyl-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C28H25NO7 |
|---|---|
Peso molecular |
487.5 g/mol |
Nombre IUPAC |
(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxy-4-hydroxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H25NO7/c1-2-34-22-14-18(8-10-20(22)30)25-24(26(31)19-9-11-21-23(15-19)36-13-12-35-21)27(32)28(33)29(25)16-17-6-4-3-5-7-17/h3-11,14-15,25,30-31H,2,12-13,16H2,1H3/b26-24+ |
Clave InChI |
RBJVPKHNCVLSSK-SHHOIMCASA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CC5=CC=CC=C5)O |
SMILES canónico |
CCOC1=C(C=CC(=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CC5=CC=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Methylcyclohexyl){[4-(4-{[(2-methylcyclohexyl)amino]sulfonyl}phenyl)phenyl] sulfonyl}amine](/img/structure/B12125876.png)
![N-[2-methyl-1-(1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)propyl]benzamide](/img/structure/B12125880.png)



![4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine](/img/structure/B12125903.png)
![butyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12125907.png)

![2-[(4,7-Dimethylquinazolin-2-yl)amino]-5-methylpyrimidine-4,6-diol](/img/structure/B12125921.png)
![N-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methoxybenzamide](/img/structure/B12125933.png)

![(2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B12125938.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide](/img/structure/B12125954.png)

